

# SSTR5 antagonist 2 chemical structure and properties

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## Compound of Interest

Compound Name: SSTR5 antagonist 2

Cat. No.: B3181787

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## An In-Depth Technical Guide to SSTR5 Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **SSTR5 antagonist 2**, a potent and selective antagonist of the somatostatin receptor subtype 5. All quantitative data is presented in structured tables, and key methodologies are detailed to facilitate replication and further research.

## Core Chemical and Physical Properties

**SSTR5 antagonist 2**, also referred to as compound 10 in seminal literature, is a small molecule inhibitor with potential therapeutic applications in type 2 diabetes.<sup>[1][2]</sup> Its activity is rooted in its ability to selectively block the action of somatostatin at the SSTR5 receptor.

## Chemical Structure

The chemical structure of **SSTR5 antagonist 2** is provided below in a 2D representation.

The image you are requesting does not exist or is no longer available.

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Caption: 2D Chemical Structure of **SSTR5 Antagonist 2**.

## Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of **SSTR5 antagonist 2** is presented in the table below. The data highlights its oral bioavailability and moderate solubility.<sup>[3]</sup> The hydrochloride salt form is often used to improve water solubility and stability.<sup>[2]</sup>  
<sup>[4]</sup>

Property	Value	Reference(s)
IUPAC Name	4-((8-(4-(4-fluorophenyl)-2,3-diethoxybenzyl)-2-oxo-1-oxa-8-azaspiro[4.5]decan-3-yl)methyl)benzoic acid	
Molecular Formula	C <sub>32</sub> H <sub>35</sub> FN <sub>2</sub> O <sub>5</sub>	
Molecular Weight	546.63 g/mol	
CAS Number	1254730-81-8	
SMILES	<chem>FC(C=C1)=CC=C1C2=C(OCC)C=C(CN3CCC4(CN(C5=CC=C(C(C(O)=O)C=C5)C(C4)=O)CC3)C=C2OCC</chem>	
Solubility (Aqueous)	0.3 mg/mL (neutral)	
Solubility (Formulation)	5.3 mg/mL (10% Tween)	
Oral Bioavailability (F%)	40-72% (in rat, dog, and rhesus)	

## Biological Activity and Selectivity

**SSTR5 antagonist 2** is characterized by its high potency and selectivity for the human somatostatin receptor subtype 5 (hSSTR5). Its antagonist activity has been demonstrated in both binding and functional assays.

## Potency and Selectivity Data

The following table summarizes the in vitro biological activity of **SSTR5 antagonist 2**. The data underscores its high affinity for hSSTR5 and significant selectivity over other SSTR subtypes and the hERG channel.

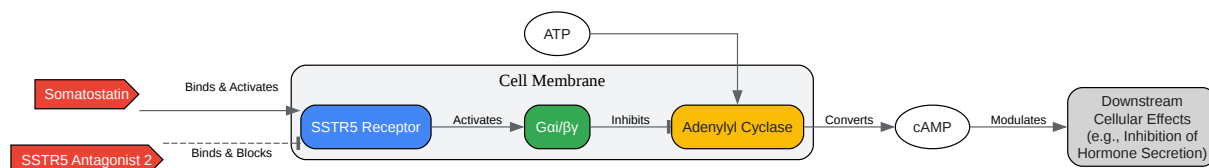
Assay Type	Target	IC <sub>50</sub> Value	Reference(s)
Competitive Binding Assay	hSSTR5	1.2 nM	
cAMP Functional Antagonist Assay	hSSTR5	1.1 nM	
Competitive Binding Assay	hSSTR1-4	> 10 $\mu$ M	
hERG (MK-499) Binding Assay	hERG	45 $\mu$ M	

## Mechanism of Action and Signaling Pathway

SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin, initiates an inhibitory signaling cascade. **SSTR5 antagonist 2** exerts its effect by blocking this pathway.

### SSTR5 Signaling Pathway

The activation of SSTR5 by somatostatin leads to the coupling of the receptor to an inhibitory G-protein (G $\alpha$ i). This interaction inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates various downstream cellular processes, including hormone secretion. **SSTR5 antagonist 2** prevents this cascade by occupying the ligand-binding site on the receptor without initiating the conformational change required for G-protein activation.



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Caption: SSTR5 signaling pathway and the mechanism of action of **SSTR5 Antagonist 2**.

## Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of **SSTR5 antagonist 2** are crucial for reproducible research. The following sections outline the key experimental procedures.

### Synthesis of SSTR5 Antagonist 2

The synthesis of **SSTR5 antagonist 2** involves a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step synthetic protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of Liu et al., ACS Med Chem Lett. 2018, 9(11), 1082-1087.



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Caption: Generalized synthetic workflow for **SSTR5 Antagonist 2**.

### SSTR5 Competitive Binding Assay

This protocol measures the ability of a test compound to displace a radiolabeled ligand from the SSTR5 receptor.

Materials:

- Cell membranes from CHO-K1 cells stably expressing human SSTR5.
- Radioligand: [<sup>125</sup>I]-SST-28.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl<sub>2</sub>, 1 mM EGTA, and 0.1% BSA.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.9% NaCl.
- Test compound (**SSTR5 antagonist 2**) at various concentrations.

- Non-specific binding control: Unlabeled somatostatin-28 (1  $\mu$ M).
- 96-well filter plates (e.g., Millipore Multiscreen).
- Scintillation counter.

#### Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, combine the cell membranes (20-40  $\mu$ g protein/well), [ $^{125}$ I]-SST-28 (at a concentration near its  $K_d$ ), and either assay buffer (for total binding), unlabeled somatostatin-28 (for non-specific binding), or the test compound.
- Incubate the plate at 30°C for 60 minutes.
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the bound radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the  $IC_{50}$  value by non-linear regression analysis of the competitive binding data.

## SSTR5 Functional cAMP Antagonist Assay

This assay determines the ability of a test compound to block the somatostatin-induced inhibition of cAMP production.

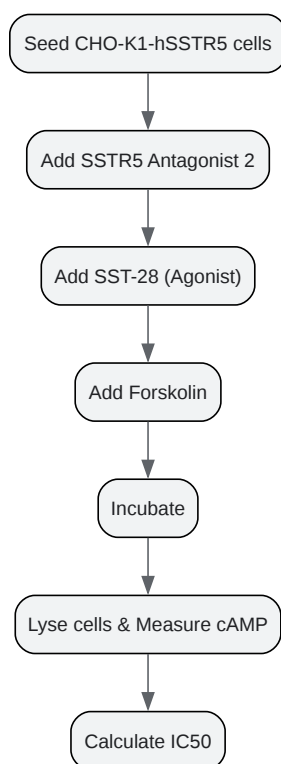
#### Materials:

- CHO-K1 cells stably expressing human SSTR5.
- Cell culture medium (e.g., Ham's F-12 with 10% FBS).

- Stimulation Buffer: HBSS containing 20 mM HEPES and 0.1% BSA.
- Forskolin (adenylyl cyclase activator).
- Somatostatin-28 (SST-28).
- Test compound (**SSTR5 antagonist 2**) at various concentrations.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- 384-well assay plates.

Procedure:

- Seed the CHO-K1-hSSTR5 cells into 384-well plates and culture overnight.
- On the day of the assay, replace the culture medium with stimulation buffer.
- Add the test compound at various concentrations to the wells and incubate for 15 minutes at room temperature.
- Add a fixed concentration of SST-28 (typically at its  $EC_{80}$ ) to all wells except the basal control.
- Immediately add forskolin to all wells to stimulate cAMP production.
- Incubate the plate at room temperature for 30 minutes.
- Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
- Calculate the percent inhibition of the SST-28 response at each concentration of the test compound.
- Determine the  $IC_{50}$  value by non-linear regression analysis.



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Caption: Workflow for the SSTR5 functional cAMP antagonist assay.

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